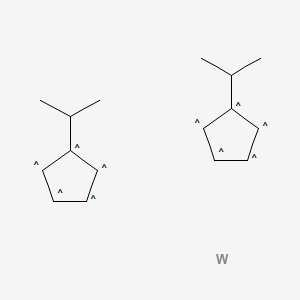
Ferroceneacetic acid, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferroceneacetic acid, with the chemical formula C12H12FeO2, is an organometallic compound that features a ferrocene moiety attached to an acetic acid group. This compound is known for its unique properties, including its stability and versatility in various chemical reactions. It appears as a gold to orange-brown crystalline powder and has a melting point of approximately 158-160°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferroceneacetic acid can be synthesized through a multi-step process starting from acetylferrocene. One common method involves the reaction of acetylferrocene with morpholine, sodium sulfide nonahydrate, and sulfur at 128°C for 7 hours. The reaction mixture is then treated with sodium hydroxide in ethanol and water, followed by refluxing for 4 hours. The product is isolated by adjusting the pH with hydrochloric acid, resulting in a yellow-brown solid with a yield of 79% .
Industrial Production Methods
While specific industrial production methods for ferroceneacetic acid are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. The process would involve careful control of reaction conditions and purification steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ferroceneacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ferroceneacetic acid derivatives.
Reduction: It can be reduced to form ferroceneacetic alcohol.
Substitution: It can undergo substitution reactions where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to convert the acetic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Ferroceneacetic acid derivatives with various functional groups.
Reduction: Ferroceneacetic alcohol.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ferroceneacetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ferroceneacetic acid exerts its effects involves the generation of reactive oxygen species (ROS), particularly the hydroxyl radical (OH·), through Fenton catalysis. This process leads to oxidative stress in cells, which can damage cellular components such as DNA, proteins, and lipids. In cancer cells, this oxidative damage can induce cell death, making ferroceneacetic acid a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: The parent compound of ferroceneacetic acid, used in various applications including as a catalyst and in materials science.
Acetylferrocene: A precursor in the synthesis of ferroceneacetic acid.
Ferrocenemethanol: Another ferrocene derivative with similar redox properties.
Ferrocenecarboxaldehyde: A ferrocene derivative used in organic synthesis.
Uniqueness
Ferroceneacetic acid is unique due to its combination of the ferrocene moiety with an acetic acid group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H12FeO2 |
|---|---|
Molekulargewicht |
244.07 g/mol |
InChI |
InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H; |
InChI-Schlüssel |
DLJGQTUEZOSNKQ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


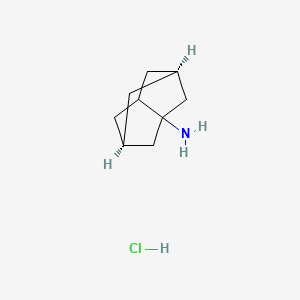
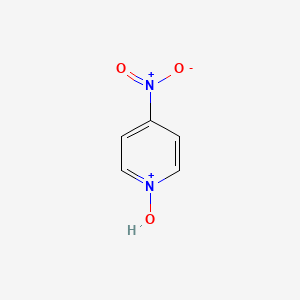

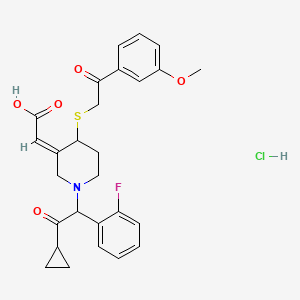
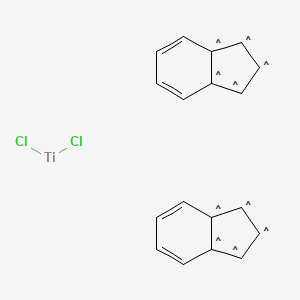
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
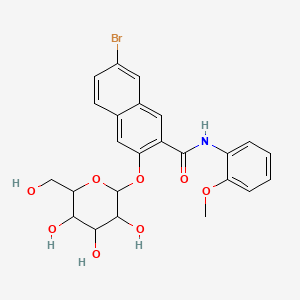
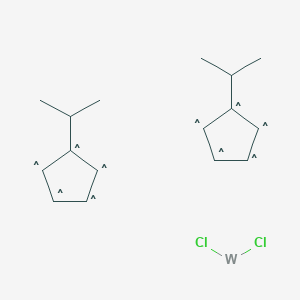
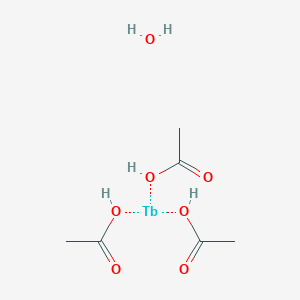
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
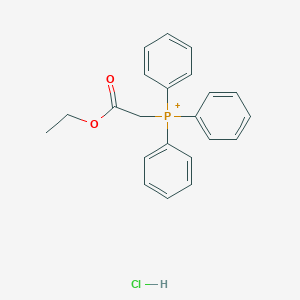
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
